![molecular formula C22H19N3O2S B2738845 N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 886903-17-9](/img/structure/B2738845.png)
N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound featuring a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Attachment of Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the benzothiazole intermediate.
Introduction of Pyridinylmethyl Group: The final step involves the alkylation of the intermediate with a pyridinylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the production yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinylmethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the phenoxy group or electrophilic substitution at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while reduction could produce dihydrobenzothiazole derivatives.
科学研究应用
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an anti-inflammatory and antimicrobial agent. Studies have demonstrated its ability to inhibit specific enzymes and pathways involved in inflammation and bacterial growth .
Industry
Industrially, the compound can be used in the formulation of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the development of new drugs and pesticides.
作用机制
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. In anti-inflammatory applications, it inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes .
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
Uniqueness
Compared to similar compounds, N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide exhibits unique structural features that enhance its biological activity. The presence of the phenoxy and pyridinylmethyl groups contributes to its higher potency and selectivity in targeting specific enzymes and pathways .
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-21(13-15-27-18-9-2-1-3-10-18)25(16-17-8-6-7-14-23-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,14H,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIDMJPECVZANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
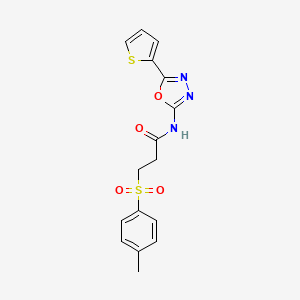
![N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide](/img/structure/B2738766.png)
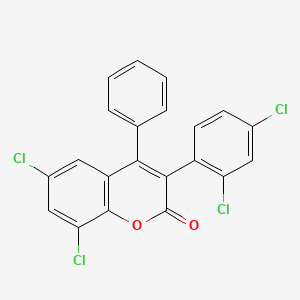
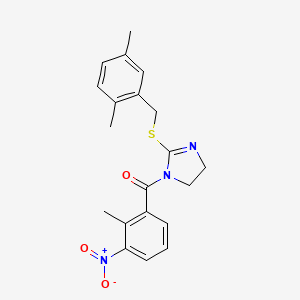
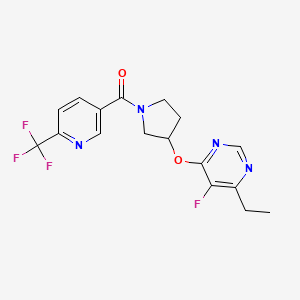


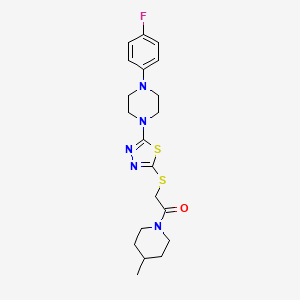
![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2738777.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2738778.png)
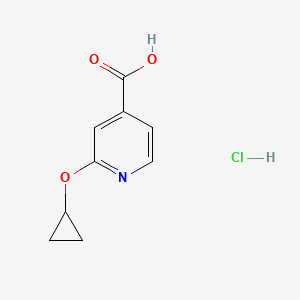
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-3-carboxamide](/img/structure/B2738781.png)


